4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate
Description
4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate is a synthetic organic compound characterized by a phenyl ester backbone substituted with a Z-configured propenyl group (bearing a ketone and phenyl moiety) and a 4-fluorobenzoate ester. The Z-configuration of the propenyl group introduces stereochemical specificity, influencing molecular geometry and intermolecular interactions.
The compound’s synthesis likely involves esterification of 4-(3-oxo-3-phenyl-1-propenyl)phenol with 4-fluorobenzoyl chloride. Its fluorinated aromatic moiety may enhance metabolic stability and electronic properties compared to non-fluorinated analogs.
Properties
IUPAC Name |
[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO3/c23-19-11-9-18(10-12-19)22(25)26-20-13-6-16(7-14-20)8-15-21(24)17-4-2-1-3-5-17/h1-15H/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKYPIWPGGIALQ-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation
Reactants :
- Acetophenone (C₆H₅COCH₃)
- 4-Hydroxybenzaldehyde (HOC₆H₄CHO)
Conditions :
Mechanism :
- Deprotonation of acetophenone to form an enolate.
- Nucleophilic attack on 4-hydroxybenzaldehyde.
- Dehydration to yield the α,β-unsaturated ketone.
Outcome :
Heck Cross-Coupling
Reactants :
- 4-Iodophenol (HOC₆H₄I)
- Phenylvinyl ketone (C₆H₅COCH=CH₂)
Catalyst :
- Palladium(II) acetate (Pd(OAc)₂) with phosphine ligands (e.g., PPh₃).
Conditions :
Advantages :
Esterification with 4-Fluorobenzenecarboxylate
The phenolic intermediate is esterified with 4-fluorobenzoyl chloride. Two methods are prevalent:
Schotten-Baumann Reaction
Reactants :
- 4-(3-Oxo-3-phenyl-1-propenyl)phenol
- 4-Fluorobenzoyl chloride (ClCOC₆H₄F)
Conditions :
Procedure :
- Dissolve phenol in NaOH solution.
- Add acyl chloride dropwise under vigorous stirring.
- Stir at room temperature for 2–4 hours.
Steglich Esterification
Reactants :
- 4-(3-Oxo-3-phenyl-1-propenyl)phenol
- 4-Fluorobenzoic acid (F-C₆H₄COOH)
Reagents :
- Dicyclohexylcarbodiimide (DCC) as coupling agent.
- 4-Dimethylaminopyridine (DMAP) as catalyst.
Conditions :
Yield : 80–88% (reported for similar esters).
Optimization Challenges and Mitigation
Byproduct Formation
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
- Recrystallization : Ethanol/water mixture yields high-purity crystals.
Industrial-Scale Production Considerations
- Cost Efficiency : Schotten-Baumann preferred for lower reagent costs.
- Environmental Impact : Aqueous conditions reduce organic waste vs. Steglich.
- Catalyst Recovery : Pd-based catalysts in Heck coupling require recycling protocols.
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Aldol + Schotten-Baumann | 70% | Moderate | High |
| Heck + Steglich | 75% | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the propenyl group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Observations :
- The fluorinated derivative has a higher molecular weight (362.35 vs. 266.29 g/mol) due to the fluorine atom and larger aromatic substituent.
Electronic and Reactivity Differences
- Electron-Withdrawing Effects : The 4-fluoro substituent increases the electrophilicity of the ester carbonyl group, making it more reactive toward nucleophilic attack compared to the methyl ester. This could enhance stability in biological systems or influence catalytic activity in synthetic applications.
- Hydrogen Bonding: Unlike the methyl ester, the fluorinated analog may participate in weak C–F⋯H interactions, though these are less pronounced than traditional hydrogen bonds observed in compounds like the Schiff base ligand in .
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